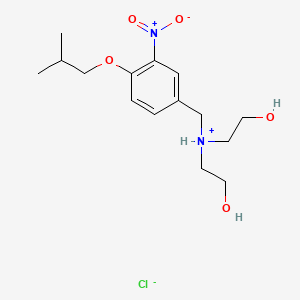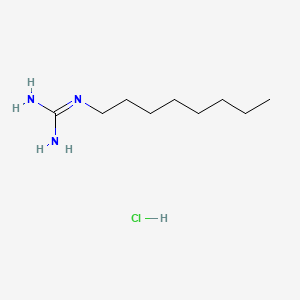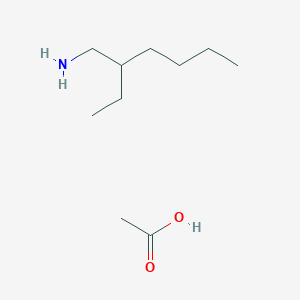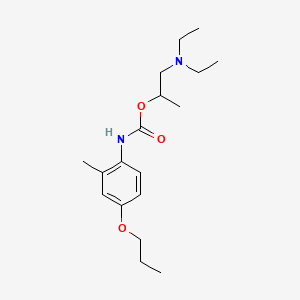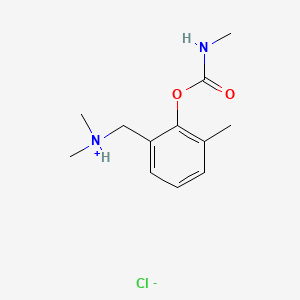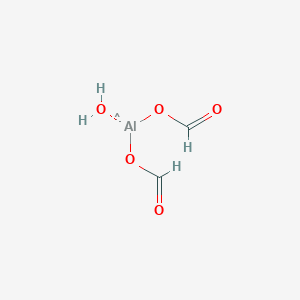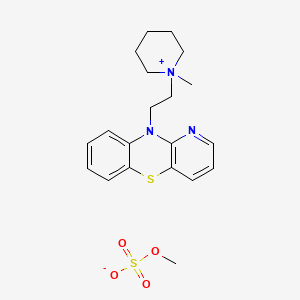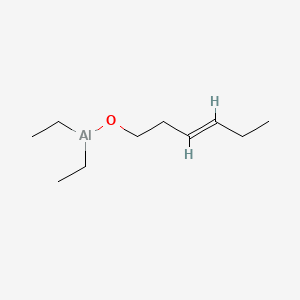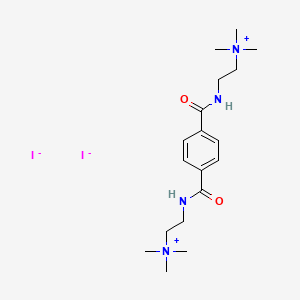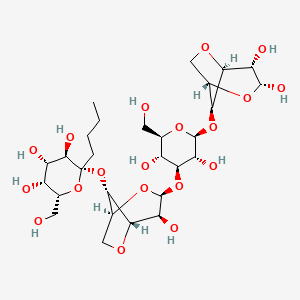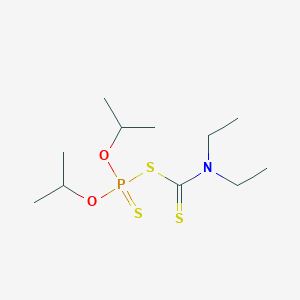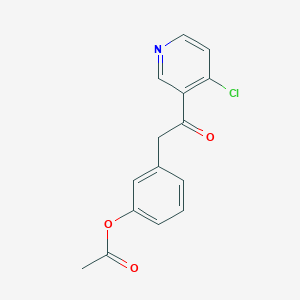
3-Acetoxybenzyl 4-chloro-3-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxybenzyl 4-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . This compound is known for its unique structure, which includes an acetoxybenzyl group and a chloropyridyl ketone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxybenzyl 4-chloro-3-pyridyl ketone typically involves the reaction of 4-chloro-3-pyridyl ketone with 3-acetoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxybenzyl 4-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetoxybenzyl 4-chloro-3-pyridyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Acetoxybenzyl 4-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetoxybenzyl 4-chloro-2-pyridyl ketone
- 3-Acetoxybenzyl 4-chloro-5-pyridyl ketone
- 3-Acetoxybenzyl 4-chloro-6-pyridyl ketone
Uniqueness
3-Acetoxybenzyl 4-chloro-3-pyridyl ketone is unique due to its specific substitution pattern on the pyridyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Propiedades
Fórmula molecular |
C15H12ClNO3 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
[3-[2-(4-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-4-2-3-11(7-12)8-15(19)13-9-17-6-5-14(13)16/h2-7,9H,8H2,1H3 |
Clave InChI |
IMBRXVAVPTVDQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
